盐酸N-甲基噻唑-2-胺

描述

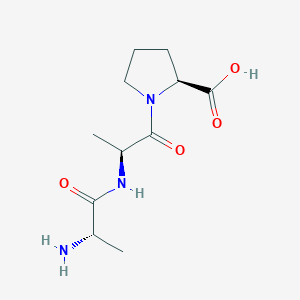

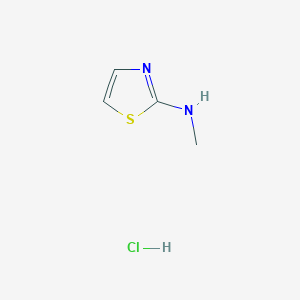

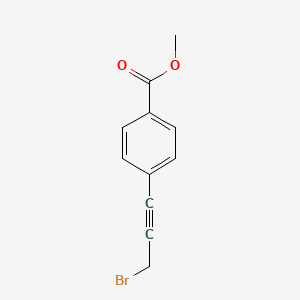

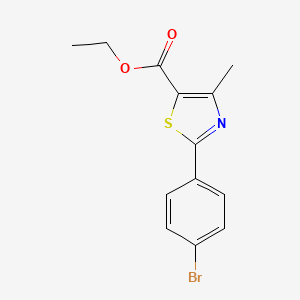

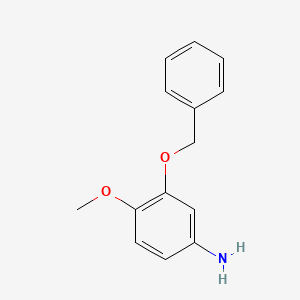

N-Methylthiazol-2-amine hydrochloride (CAS No. 6142-07-0) is a chemical compound belonging to the thiazole class. Its molecular formula is C₄H₇ClN₂S . The compound is typically found as a white crystalline powder. Although it might not be widely recognized, it plays a crucial role in various research and synthetic applications .

Synthesis Analysis

The synthesis of N-Methylthiazol-2-amine hydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic pathway includes the chlorination of N-methylthiazol-2-amine, followed by hydrochloride salt formation. Researchers have explored various methods to optimize yield and purity, but further investigation is needed to refine the process .

Molecular Structure Analysis

The compound’s molecular structure consists of a thiazole ring with a methyl group (CH₃) and an amino group (NH₂) attached. The chlorine atom (Cl) forms the hydrochloride salt. The arrangement of atoms and bonds determines its properties and reactivity .

科学研究应用

降解含氮化合物的先进氧化工艺

含氮化合物,包括胺和偶氮染料,对常规降解工艺具有抗性。高级氧化工艺 (AOP) 已被确定为矿化这些化合物的有效方法,提高了处理方案的效率。这对于解决这些化合物在水中的毒性和危险性至关重要,表明盐酸 N-甲基噻唑-2-胺在环境修复工作中具有潜在的应用 (Bhat & Gogate,2021)。

用于产生化学反应性表面的等离子体方法

等离子体表面处理和等离子体聚合产生具有反应性化学基团的聚合物表面和薄涂层。这些表面含有胺等基团,对于生物分子固定和细胞定植至关重要。等离子体制造的表面在生物界面应用中的多功能性可能暗示了研究类似含氮化合物(如盐酸 N-甲基噻唑-2-胺)以制造生物活性或仿生材料的相关性 (Siow、Britcher、Kumar 和 Griesser,2006)。

有机合成中的 N-卤代试剂

N-卤代试剂在有机合成中发挥着重要作用,参与各种官能团转化,包括氧化反应、卤代化、酰基化等。对 N-卤代试剂应用的综述展示了含氮试剂在合成和改性有机化合物中的广泛用途,强调了对盐酸 N-甲基噻唑-2-胺等化合物的潜在研究兴趣 (Kolvari 等人,2007)。

用于含氮衍生物的可再生原料

使用可再生原料(如大豆油)来生产含氮材料突出了人们对工业化学品可持续来源的兴趣日益浓厚。将甘油三酯转化为脂肪胺和酰胺的研究揭示了从可再生资源合成含氮衍生物的更广泛背景,表明盐酸 N-甲基噻唑-2-胺在绿色化学中的潜在应用领域 (Biswas 等人,2008)。

作用机制

Target of Action

N-Methylthiazol-2-amine hydrochloride, a derivative of thiazole, is a heterocyclic organic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary widely, depending on the specific derivative and its intended use.

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For example, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the body .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-Methylthiazol-2-amine hydrochloride.

Result of Action

Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives may influence their action in different environments .

属性

IUPAC Name |

N-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVJEKMZUNQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-07-0 | |

| Record name | 2-Thiazolamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-en-1-ol](/img/structure/B3274698.png)

![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)